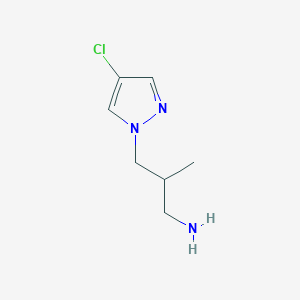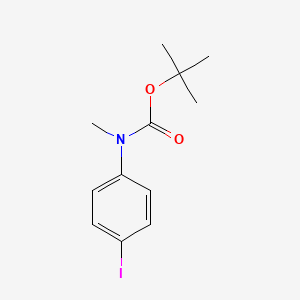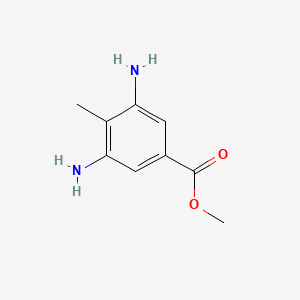
3-(4-Chlor-1H-pyrazol-1-yl)-2-methylpropan-1-amin
Übersicht
Beschreibung
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazol-haltige Verbindungen sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter potente antileishmaniale und antimalaria-Aktivitäten. Eine Studie hat gezeigt, dass bestimmte Pyrazolderivate wünschenswerte Anpassungsmuster an aktiven Zentren aufweisen, die durch eine geringere freie Bindungsenergie gekennzeichnet sind, was auf eine potenzielle Wirksamkeit bei der Behandlung dieser Krankheiten hindeutet .
Anti-tuberkulose-Mittel
Einige Pyrazolderivate wurden als vielversprechende Anti-Tuberkulose-Mittel konzipiert. Dies beinhaltet eine Kombination aus In-silico-Design, QSAR-gestütztem virtuellem Screening, Synthese und experimenteller Bewertung, um potenzielle Behandlungen für Tuberkulose zu identifizieren .
Zytotoxische Effizienz
Untersuchungen zu Pyrazolderivaten haben gezeigt, dass sie in vitro eine zytotoxische Effizienz mit IC50-Werten innerhalb eines bestimmten Bereichs aufweisen. Dies deutet darauf hin, dass diese Verbindungen in der Krebsforschung eingesetzt werden könnten, um Behandlungen zu entwickeln, die auf Krebszellen abzielen .
Antitumor-Potenzial
Pyrazol-haltige Verbindungen wurden synthetisiert und auf ihr Antitumor-Potenzial gegen verschiedene Zelllinien untersucht. Dies zeigt, dass sie therapeutische Anwendungen bei der Krebsbehandlung haben könnten .
Antibakterielle und antioxidative Aktivität
Es wurden Untersuchungen zu Pyrazolderivaten durchgeführt, um ihre antibakteriellen und antioxidativen Aktivitäten zu bewerten. Diese Studien umfassen häufig molekulare Docking-Studien, um vorherzusagen, wie diese Verbindungen mit biologischen Zielen wie Proteinen interagieren, die an Krankheiten wie COVID-19 beteiligt sind .
Wirkmechanismus
Target of Action
The primary target of the compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is the central serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine acts as a ligand for these 5-HT1A receptors . It inhibits haloperidol-induced catalepsy, which is a consequence of its action on 5-HT1A autoreceptors . The ability of this compound to induce 5-HT syndrome reflects post-synaptic 5-HT1A receptor activation .
Biochemical Pathways
The interaction of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine with 5-HT1A receptors affects the serotonin pathway . This pathway is involved in various physiological processes, including mood regulation, appetite, and circadian rhythm. The compound’s action on the receptors can lead to changes in these processes.
Pharmacokinetics
The compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is rapidly absorbed in patients, having a time to maximum concentration (Tmax) ranging from 0.5 to 1 hour . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine’s action include a hypothermic effect due to the enhanced activation of post-synaptic 5-HT1A receptors . Long-term usage led to reductions in plasma glucose, triglycerides, phospholipids, and cholesterol .
Eigenschaften
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGNOBUZDBYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261712 | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-99-8 | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10,13-Dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1645315.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1645323.png)


![4-[4-(Methylsulfonyl)phenoxy]piperidine hydrochloride](/img/structure/B1645340.png)




![4-[3-(diethylamino)propoxy]Benzenamine](/img/structure/B1645387.png)
